molecular formula C21H26N2O5S B2443780 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 922103-57-9

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No. B2443780
CAS RN: 922103-57-9
M. Wt: 418.51
InChI Key: FPJWLYTXWSQIGP-UHFFFAOYSA-N
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Description

The compound “N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide” is a chemical entity . The chemical formula of this compound is C₂₃H₂₇F₃N₂O₄S . It has a mass of 484.164±0 dalton .


Molecular Structure Analysis

The molecular structure of a compound can be represented by its canonical SMILES string. For this compound, the canonical SMILES is CCN1C2=C (C=C (C=C2)N (CC (F) (F)F)S (=O) (=O)C3=CC (=C (C=C3)C)C)OCC (C1=O) (C)C .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its molecular weight, chemical formula, and structure. This compound has a molecular weight of 484.164 daltons and a chemical formula of C₂₃H₂₇F₃N₂O₄S .

Scientific Research Applications

Photodynamic Therapy Applications

One significant application of similar compounds to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide is in photodynamic therapy, particularly for cancer treatment. A study on zinc phthalocyanine substituted with benzenesulfonamide derivative groups, similar in structure, demonstrated potential as Type II photosensitizers. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making them effective in photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).

Applications in Synthesis of Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds, particularly oxazepine derivatives, often involves compounds with structures similar to the specified chemical. These compounds have been synthesized and characterized for their potential applications in various fields. For instance, the synthesis and characterization of benzimidazole-tethered oxazepine hybrids reveal potential applications in nonlinear optical (NLO) properties (Almansour et al., 2016).

Applications in Antimicrobial and Antifungal Agents

Compounds structurally related to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide have shown potential in the development of antimicrobial and antifungal agents. A study on the synthesis, characterization, and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives highlighted their effectiveness as antimicrobial and antiproliferative agents (Abd El-Gilil, 2019).

Applications in Carbonic Anhydrase Inhibitors

Another application area is in the development of carbonic anhydrase inhibitors. Studies on similar compounds, such as [1,4]oxazepine-based primary sulfonamides, have demonstrated strong inhibition of human carbonic anhydrases, which are relevant in therapeutic treatments (Sapegin et al., 2018).

properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-6-23-17-12-15(7-9-19(17)28-13-21(3,4)20(23)24)22-29(25,26)16-8-10-18(27-5)14(2)11-16/h7-12,22H,6,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJWLYTXWSQIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide

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